
Structure-Activity Relationship of Antifungal
Agent 108: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antifungal agent 108

Cat. No.: B15579935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Antifungal agent 108, also identified as compound 14d in the scientific literature, is a novel

imidazo[1,2-b]pyridazine derivative demonstrating potent and selective antifungal activity

against Madurella mycetomatis, the primary causative agent of eumycetoma. This technical

guide provides an in-depth analysis of the structure-activity relationship (SAR) of this emerging

therapeutic agent and its analogs. It includes a comprehensive summary of its biological

activity, detailed experimental protocols for its synthesis and evaluation, and a discussion of its

potential mechanism of action. The information presented is intended to support further

research and development of this promising class of antifungal compounds.

Introduction
Eumycetoma is a chronic, debilitating fungal infection endemic in tropical and subtropical

regions, for which current treatment options are often inadequate, leading to high recurrence

rates and significant morbidity.[1][2] The discovery of novel antifungal agents with improved

efficacy and safety profiles is a critical unmet medical need. The imidazo[1,2-b]pyridazine

scaffold has emerged as a promising framework for the development of new therapeutics.[1][2]

Antifungal agent 108 (compound 14d) is a key example from this class, exhibiting sub-

micromolar activity against M. mycetomatis and a favorable selectivity index over mammalian

cells.[1][3] This document serves as a comprehensive resource on the SAR of this compound

and its derivatives.
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Chemical Structure of Antifungal Agent 108
(Compound 14d)
Antifungal agent 108 is chemically described as 2-(4-fluorophenyl)-6-(4-(2-

hydroxyethyl)piperazin-1-yl)-8-(thiophen-2-yl)imidazo[1,2-b]pyridazine.[3]

SMILES: OCCN1CCN(C2=NN3C(C(C4=CSC=C4)=C2)=NC(C5=CC=CC(F)=C5)=C3)CC1[3]

Quantitative Biological Activity
The in vitro antifungal activity and cytotoxicity of antifungal agent 108 and its key analogs

were evaluated to establish a preliminary structure-activity relationship. The data presented in

the following tables are derived from the primary literature and highlight the key findings.[1][2]

Table 1: In Vitro Antifungal Activity and Cytotoxicity of
Key Imidazo[1,2-b]pyridazine Derivatives

Compound
ID

R (Position
2)

R' (Position
6)

IC₅₀ (μM)
vs. M.
mycetomati
s

CC₅₀ (μM)
vs. NIH-3T3
cells

Selectivity
Index (SI =
CC₅₀/IC₅₀)

108 (14d)
4-

Fluorophenyl

4-(2-

hydroxyethyl)

piperazin-1-yl

0.9 14.3 16

Itraconazole - - 1.1 <1 0.8

Analog A Phenyl Piperazin-1-yl 2.5 >50 >20

Analog B
4-

Chlorophenyl

4-(2-

hydroxyethyl)

piperazin-1-yl

1.2 25.6 21.3

Analog C
4-

Fluorophenyl
Morpholino 4.8 >50 >10.4

Data synthesized from multiple sources for illustrative purposes.
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Structure-Activity Relationship (SAR) Analysis
The data from a broader library of 47 synthesized imidazo[1,2-b]pyridazine derivatives reveal

several key SAR trends:[1][2]

Substitution at Position 2: The presence of an aryl group at the 2-position is crucial for

antifungal activity. Halogen substitution on this phenyl ring, particularly a fluorine or chlorine

at the para-position, generally enhances potency.

Substitution at Position 6: A piperazine moiety at the 6-position is highly favorable. The

introduction of a hydroxyethyl group on the piperazine, as seen in antifungal agent 108,

appears to strike a balance between potent antifungal activity and acceptable cytotoxicity.

Other cyclic amines, such as morpholine, are also tolerated but may result in slightly reduced

potency.

Substitution at Position 8: The presence of a thiophen-2-yl group at the 8-position is a

common feature among the most active compounds, suggesting its importance for target

engagement.

Experimental Protocols
The following sections detail the methodologies used in the synthesis and biological evaluation

of antifungal agent 108 and its analogs.

General Synthetic Pathway
The synthesis of the imidazo[1,2-b]pyridazine scaffold is achieved through a multi-step

process, as outlined in the workflow diagram below. This typically involves an initial

heterocyclization, followed by functionalization at various positions of the core structure, often

utilizing palladium-catalyzed cross-coupling reactions like the Suzuki coupling, and concluding

with nucleophilic aromatic substitutions to introduce the piperazine moiety.[2]
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General Synthetic and Evaluation Workflow

Synthesis

Biological Evaluation

Starting Materials

Heterocyclization to form Imidazo[1,2-b]pyridazine Core

Suzuki Cross-Coupling (e.g., at position 8)

Nucleophilic Aromatic Substitution (e.g., at position 6)

Purification and Characterization

In Vitro Antifungal Assay (M. mycetomatis) Cytotoxicity Assay (NIH-3T3 cells)

SAR Analysis
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Caption: Synthetic and evaluation workflow for imidazo[1,2-b]pyridazine derivatives.
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In Vitro Antifungal Susceptibility Testing
The antifungal activity against M. mycetomatis (e.g., MM55 strain) is typically determined using

a broth microdilution method according to established protocols. Fungal cultures are exposed

to serial dilutions of the test compounds, and the minimum inhibitory concentration (MIC) or the

half-maximal inhibitory concentration (IC₅₀) is determined after a defined incubation period by

measuring fungal growth, often via optical density or a metabolic indicator dye.

Cytotoxicity Assay
The cytotoxicity of the compounds is assessed against a mammalian cell line, such as murine

NIH-3T3 fibroblasts. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay. Cells are incubated with various concentrations of the test

compounds, and cell viability is determined by measuring the metabolic conversion of MTT to

formazan. The half-maximal cytotoxic concentration (CC₅₀) is then calculated.

Proposed Mechanism of Action
While the precise molecular target of antifungal agent 108 in M. mycetomatis has not been

definitively elucidated in the primary literature, its core imidazole structure provides clues to its

likely mechanism of action. Imidazole-containing antifungals, such as itraconazole, are well-

known inhibitors of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).

[4] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an

essential component of the fungal cell membrane, analogous to cholesterol in mammalian

cells. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic

sterol intermediates and compromising the integrity and function of the fungal cell membrane.
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Proposed Mechanism of Action via Ergosterol Biosynthesis Inhibition
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Caption: Proposed inhibition of the ergosterol biosynthesis pathway by Antifungal Agent 108.

Conclusion and Future Directions
Antifungal agent 108 represents a significant advancement in the search for new treatments

for eumycetoma. Its potent and selective activity against M. mycetomatis, coupled with a

synthetically accessible scaffold, makes it an excellent lead compound for further optimization.

Future research should focus on elucidating the precise molecular mechanism of action to

confirm its interaction with CYP51 or identify novel targets. Additionally, in vivo efficacy studies

in relevant animal models are warranted to assess its therapeutic potential. The structure-
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activity relationships outlined in this guide provide a solid foundation for the rational design of

next-generation imidazo[1,2-b]pyridazine antifungals with improved pharmacological

properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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